N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine
Description
The exact mass of the compound this compound is 379.15657746 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-tert-butylsulfonyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)26(22,23)17-9-8-16(20-21-17)19-11-10-13-6-7-14(24-4)15(12-13)25-5/h6-9,12H,10-11H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLIZGJWVXEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN=C(C=C1)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : C17H24N4O2S
- Molecular Weight : 348.46 g/mol
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as a therapeutic agent. Key areas of investigation include:
- Antiparasitic Activity : Research indicates that modifications in the molecular structure can enhance selectivity and potency against various parasites. For example, the introduction of specific functional groups has been shown to improve lipophilic ligand efficiency (LLE) and selectivity indices (SI) against target organisms .
- Cytotoxicity : The compound exhibits varying levels of cytotoxicity in different cell lines. Studies have demonstrated that structural modifications can lead to significant differences in metabolic stability and cytotoxic effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : The compound has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics and potential drug-drug interactions .
- Modulation of Lipophilicity : Changes in lipophilicity due to structural modifications can affect the compound's interaction with biological membranes, influencing its absorption and distribution within the body .
Table 1: Summary of Biological Activities
Case Studies
- Study on Antiparasitic Activity : A series of analogues were synthesized to evaluate their efficacy against Leishmania species. Modifications at the 3-position significantly impacted antiparasitic activity, with some derivatives showing improved selectivity and reduced toxicity towards mammalian cells .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on human cancer cell lines. The results indicated that certain structural modifications could enhance selectivity towards cancer cells while minimizing effects on normal cells, highlighting the potential for targeted therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
